molecular formula C₁₇H₂₀F₃N₇O₂ B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

Número de catálogo B560068
Número CAS: 1225037-39-7
Peso molecular: 411.39
Clave InChI: ADGGYDAFIHSYFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .


Molecular Structure Analysis

The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

Aplicaciones Científicas De Investigación

  • Scientific Field: Oncology

    • Bimiralisib is a pan-PI3K/mTOR inhibitor demonstrating antitumor efficacy in preclinical models . It’s being studied for its potential in treating various types of cancer.
  • Application: Treatment of Solid Tumors

    • Bimiralisib has been used in clinical trials for the treatment of advanced solid tumors . The objectives of these studies were to identify a maximum tolerated dose (MTD), understand its pharmacokinetics (PK), establish a dosing schedule, and observe any adverse events (AEs) in patients with advanced solid tumors .
  • Application: Treatment of Head and Neck Squamous Cell Cancer

    • Bimiralisib has shown tolerability and a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation . It’s been suggested that intermittent targeting of the PI3K/mTOR pathway could be preferable to continuous daily dosing .
  • Application: Treatment of Lymphoma

    • Bimiralisib has shown preclinical antitumor activity in lymphoma models . It’s been studied for its potential in treating diffuse large B-cell lymphoma and cutaneous T cell lymphoma .
  • Application: PI3K/mTOR Inhibition

    • Bimiralisib is an orally bioavailable pan inhibitor of PI3K and inhibitor of the mTOR, with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .
  • Application: Cancer Drug Development

    • Bimiralisib is under clinical development and has shown promising early clinical activity in multiple phase 1/2 studies, allowing further development towards proof-of-concept studies in various oncology and dermatology indications .
  • Application: Treatment of Brain Tumors

    • Bimiralisib is a novel orally bioavailable selective dual PI3K/mTOR inhibitor, and, differently from most PI3K and mTOR inhibitors, it is able to cross the brain blood barrier . This unique property makes it a potential candidate for the treatment of brain tumors .
  • Application: Combination Therapy

    • Bimiralisib has been studied in combination with several other agents in pre-clinical models of lymphomas . The combination of Bimiralisib with other therapeutic agents could potentially enhance its antitumor efficacy .
  • Application: Treatment of Refractory Solid Cancers

    • Bimiralisib has been used in a first-in-human dose-escalation study to treat patients with histologically confirmed solid cancers refractory to standard therapies . The study aimed to identify the maximum tolerated dose, recommended phase 2 dose, dose-limiting toxicities, and overall safety of Bimiralisib .
  • A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors has been conducted . The study demonstrated a manageable and potentially improved safety profile when Bimiralisib was administered using an intermittent schedule .
  • Bimiralisib has demonstrated tolerability and a signal of activity in squamous cell head and neck cancer with NOTCH1 Loss of Function (LoF) mutations . Preclinical models in squamous cell head and neck cancer demonstrated that NOTCH1 LoF mutations were associated with the efficacy of Bimiralisib .
  • Bimiralisib is under clinical development and has shown promising early clinical activity in multiple phase 1/2 studies, allowing further development towards proof-of-concept studies in various oncology and dermatology indications .
  • A recent clinical study published in The Oncologist found promising results for treating a specific type of head and neck cancer called NOTCH1-mutant HNSCC . The researchers tested Torqur’s drug bimiralisib, which inhibits a certain pathway involved in cancer cell growth, called the PI3K/mTOR pathway . They reported that bimiralisib caused NOTCH1-mutant HNSCC cells to undergo apoptosis, which leads to cell death .
  • Bimiralisib is being tested in a Phase 2 clinical trial for the treatment of actinic keratosis . In this trial, eligible patients will self-apply topical bimiralisib gel once daily for either 2 or 4 weeks with a potential for a treatment extension .
  • Bimiralisib has been used in a first-in-human dose-escalation study to treat patients with histologically confirmed solid cancers refractory to standard therapies . The study aimed to identify the maximum tolerated dose, recommended phase 2 dose, dose-limiting toxicities, and overall safety of Bimiralisib .
  • A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors has been conducted . The study demonstrated a manageable and potentially improved safety profile when Bimiralisib was administered using an intermittent schedule .
  • Bimiralisib has demonstrated tolerability and a signal of activity in squamous cell head and neck cancer with NOTCH1 Loss of Function (LoF) mutations . Preclinical models in squamous cell head and neck cancer demonstrated that NOTCH1 LoF mutations were associated with the efficacy of Bimiralisib .
  • Bimiralisib is under clinical development and has shown promising early clinical activity in multiple phase 1/2 studies, allowing further development towards proof-of-concept studies in various oncology and dermatology indications .

Direcciones Futuras

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

Propiedades

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimiralisib

CAS RN

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
221
Citations
FM Johnson, F Janku, MA Gouda, HT Tran… - The …, 2022 - academic.oup.com
… In a phase I study of single-agent bimiralisib, one patient with … I PI3K/mTOR antagonist bimiralisib would result in cancer … and immunotherapy resistant, bimiralisib had an objective …
Number of citations: 4 academic.oup.com
K Seipel, Y Brügger, H Mandhair, U Bacher… - International journal of …, 2022 - mdpi.com
… bimiralisib, with differing response markers for each combination. For the venetoclax and bimiralisib … The combination of PI3K/mTOR dual pathway inhibition with bimiralisib and BCL2 …
Number of citations: 3 www.mdpi.com
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2022 - mdpi.com
… clinical activity of oral bimiralisib. However, all … of bimiralisib was developed. The objective of this study was to explore the safety, efficacy and pharmacokinetics (PK) of topical bimiralisib …
Number of citations: 2 www.mdpi.com
F Janku, FM Johnson, M Opyrchal, A Dowlati… - Molecular Cancer …, 2019 - AACR
… associated with efficacy of bimiralisib and other PI3K inhibitors. … (CTCAE v4) of bimiralisib administered either as a continuous (80 … with increasing doses of bimiralisib only up to 140mg. …
Number of citations: 9 aacrjournals.org
GP Collins, TA Eyre, D Schmitz-Rohmer… - …, 2021 - journals.lww.com
… Once the bimiralisib dose had been reduced, re-escalation was not permitted. If the administration of bimiralisib was interrupted for reasons other than an AE, then bimiralisib was to be …
Number of citations: 5 journals.lww.com
FM Johnson, F Janku, JJ Lee, D Schmitz, H Streefkerk… - 2020 - ascopubs.org
… the dual PI3K/mTOR inhibitor bimiralisib (PQR309). Methods: … to bimiralisib. Pts who have already received standard platinum chemotherapy and immunotherapy will receive bimiralisib …
Number of citations: 6 ascopubs.org
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2023 - mdpi.com
… ’ administration of bimiralisib was removed … bimiralisib’ and ‘This is a major improvement compared to the severe adverse events that were seen with oral administration of bimiralisib [11,…
Number of citations: 8 www.mdpi.com
C Tarantelli, F Bertoni - Drugs of the Future, 2023 - access.portico.org
… of bimiralisib on … bimiralisib in the phase I study (38). Wider proteomics experiments, performed in lymphoma cell lines exposed to bimiralisib or DMSO for 2 h, showed that bimiralisib …
Number of citations: 2 access.portico.org
D Schmitz-Rohmer, HJ Streefkerk, M Rolli… - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org
M Augustin, D Jullien, A Martin, C Peralta - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.